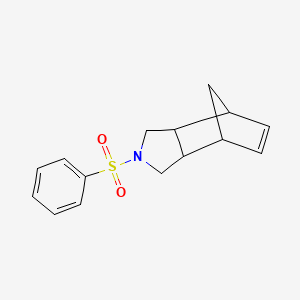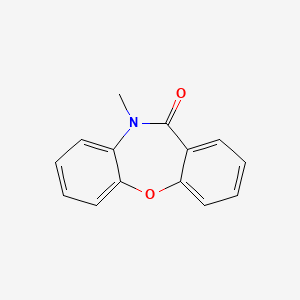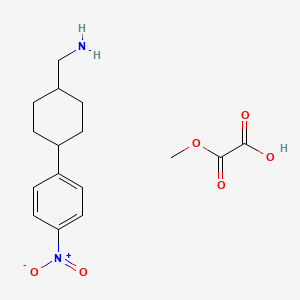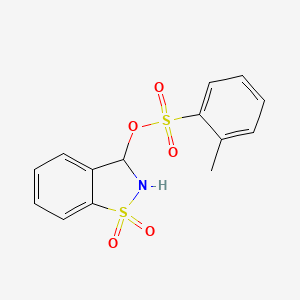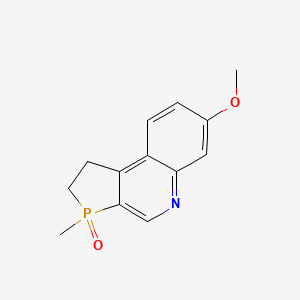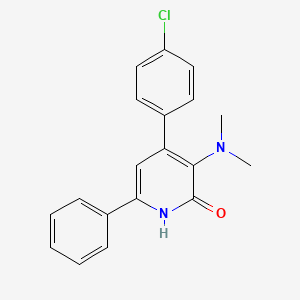![molecular formula C36H27CuN9O B12793036 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-33-9](/img/structure/B12793036.png)
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex organometallic compound. This compound is notable for its intricate structure, which includes a copper center coordinated to a large, multi-ring ligand system. The presence of 2-(dimethylamino)ethanol as a ligand adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the ligand system. The process begins with the preparation of the ligand, which involves multiple steps of organic synthesis to form the multi-ring structure. Once the ligand is prepared, it is reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of 2-(dimethylamino)ethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by heating and stirring.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can help achieve this. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: Similarly, the copper center can be reduced, which can affect the overall electronic structure of the compound.
Substitution: Ligands attached to the copper center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess amounts of the new ligand or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of copper(III) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new copper-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. It is also studied for its electronic properties and potential use in materials science.
Biology
In biological research, this compound is explored for its potential as a therapeutic agent
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development. Its unique structure allows it to target specific pathways in cells, which can be useful in designing targeted therapies.
Industry
In industry, this compound is used in the development of new materials, such as conductive polymers and advanced coatings. Its catalytic properties are also exploited in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through the copper center. The copper ion can participate in redox reactions, which can alter the activity of enzymes and other proteins. The multi-ring ligand system provides stability and specificity to these interactions, allowing the compound to target specific pathways in cells.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A simpler copper compound used in various applications.
Copper(II) chloride: Another common copper compound with different properties.
2-(Dimethylamino)ethanol: A ligand that can form complexes with various metals.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple ligands. This gives it unique chemical properties, such as enhanced stability and specificity in reactions. Its ability to undergo various types of chemical reactions also makes it versatile in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene, highlighting its synthesis, reactions, applications, and unique properties.
Properties
CAS No. |
90247-33-9 |
|---|---|
Molecular Formula |
C36H27CuN9O |
Molecular Weight |
665.2 g/mol |
IUPAC Name |
copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2 |
InChI Key |
KUZMXDMKQSTJFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


